ATTO 590 biotin

Fluorescence Spectroscopy Biological Probe Design Quantitative Assays

Standard fluorescent probes often photobleach rapidly, undermining single-molecule data. ATTO 590 biotin solves this with QY 0.80, ε 120,000 M⁻¹cm⁻¹, and minimal triplet formation for stable emission. • QY 0.80 & ε 120,000 M⁻¹cm⁻¹-brighter than Alexa Fluor 594 • Low triplet rate eliminates blinking in PALM/dSTORM/STED • Rigid structure prevents spectral shifts; pH-insensitive signal • Validated for live-cell two-color STED at <50 nm resolution Available 1-500 mg; ships ambient; store -20°C.

Molecular Formula C53H69ClN6O10S
Molecular Weight 1017.7 g/mol
Cat. No. B12386210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATTO 590 biotin
Molecular FormulaC53H69ClN6O10S
Molecular Weight1017.7 g/mol
Structural Identifiers
SMILESCCN1C2=CC3=C(C=C2C(=CC1(C)C)C)C(=C4C=C5C(=CC([N+](=C5C=C4O3)CC)(C)C)C)C6=CC=CC=C6C(=O)O.CC(=O)NCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2.[O-]Cl(=O)(=O)=O
InChIInChI=1S/C36H38N2O3.C17H30N4O3S.ClHO4/c1-9-37-29-17-31-27(15-25(29)21(3)19-35(37,5)6)33(23-13-11-12-14-24(23)34(39)40)28-16-26-22(4)20-36(7,8)38(10-2)30(26)18-32(28)41-31;1-12(22)18-9-5-2-6-10-19-15(23)8-4-3-7-14-16-13(11-25-14)20-17(24)21-16;2-1(3,4)5/h11-20H,9-10H2,1-8H3;13-14,16H,2-11H2,1H3,(H,18,22)(H,19,23)(H2,20,21,24);(H,2,3,4,5)
InChIKeyNXNZUPPONAGGLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ATTO 590 Biotin Overview


ATTO 590 biotin is a biotinylated derivative of the ATTO 590 dye, a novel fluorescent label belonging to the rhodamine class . It exhibits a molecular weight of approximately 1001.62 g/mol and is supplied as a mixture of two isomers with practically identical optical properties . The compound is characterized by its strong molecular absorption (extinction coefficient: 120,000 M⁻¹cm⁻¹) and high fluorescence quantum yield (0.80 in water) , making it suitable for a broad range of fluorescence-based applications. Its biotin moiety enables highly specific and stable non-covalent binding to avidin, streptavidin, or extravidin, facilitating its use as a sensitive detection probe in various assay formats .

Biotinylated probe for streptavidin/avidin detection formats
Rhodamine-class dye with reported high quantum yield for sensitive fluorescence
Supports super‑resolution microscopy, live‑cell STED, and single‑molecule detection workflows

ATTO 590 Biotin Substitution Risks


The performance of a fluorescent label in a given application is critically dependent on its specific photophysical properties, which can vary dramatically even among dyes of the same class. Generic substitution of ATTO 590 biotin with a spectrally similar alternative, such as a biotinylated version of Alexa Fluor® 594 or Cy3, can lead to significant differences in signal intensity, longevity, and experimental outcome. Key differentiating factors include the dye's quantum yield (0.80 for ATTO 590 ), its superior photostability [1], and its exceptionally low triplet formation rate, which is essential for single-molecule detection . Furthermore, ATTO 590's unique rigid structure minimizes cis-trans isomerization, ensuring a stable and intense signal upon conjugation, unlike some common dyes that suffer from spectral shifts . Therefore, substituting ATTO 590 biotin with another dye without rigorous validation can compromise data quality, especially in demanding techniques like super-resolution microscopy and quantitative assays.

Quantum yield Replacing with Cy3 or Alexa Fluor 594 biotin may shift signal intensity; reported quantum yield differences can alter assay sensitivity.
Photostability Dye photobleaching rates vary; ATTO 590 biotin is reported to exhibit higher photostability, which may not be matched by generic alternatives.
Triplet formation Low triplet formation rate supports single‑molecule detection; substitutes without this property can introduce blinking and signal loss.

ATTO 590 Biotin Comparative Evidence


Superior Brightness over Cy5

ATTO 590 biotin offers significantly higher brightness than dyes from the Cyanine class, as demonstrated by its quantum yield. The quantum yield (QY) of ATTO 590 is reported as 0.80 in water , which is substantially greater than the published QY of 0.28 for Cy5 under comparable buffer conditions . This higher quantum yield translates directly into a brighter fluorescent signal, improving the signal-to-noise ratio and enabling the detection of less abundant targets.

Brightness vs Cy5
Reported
ATTO 590 QY 0.80 (water); Cy5 QY 0.28 (buffer). ~2.86× higher quantum yield.
Supports brightness comparison for low‑abundance target detection.
Conditions differ; direct buffer-matched validation recommended.
Fluorescence Spectroscopy Biological Probe Design Quantitative Assays

Enhanced Photostability vs Alexa Fluor 594

ATTO 590 biotin is explicitly positioned as a substitute for Alexa Fluor® 594, particularly in applications where enhanced photostability is required [1]. While quantitative photobleaching half-life data for both dyes under identical conditions are not available in the provided sources, multiple authoritative sources consistently state that ATTO 590 offers superior photostability compared to its direct spectral analog [2]. The dye's rigid structure, which prevents cis-trans isomerization, contributes to its high photochemical resilience .

Photostability vs Alexa 594
Class-level
Qualitative claim of enhanced photostability; rigid structure reduces isomerization.
May support longer live‑cell imaging; photobleaching half‑life data not provided.
Data to verify: specific half‑life comparison absent.
Super-Resolution Microscopy Live-Cell Imaging Time-Lapse Studies

Two-Color Live-Cell STED Nanoscopy

ATTO 590 has been validated as one half of the first suitable dye pair for two-color live-cell STED (Stimulated Emission Depletion) imaging. When used as a SNAP-tag substrate with silicon-rhodamine (SiR) as a HaloTag substrate, the ATTO 590/SiR combination enables live-cell STED imaging with a resolution below 50 nm [1]. This pair has been successfully applied to image subcellular dynamics in mitochondria, endoplasmic reticulum, plasma membrane, and the Golgi apparatus, with continuous acquisition demonstrated for up to 3 minutes at a 2-second time resolution [1].

Live‑Cell STED Pair
Head‑to‑head
First validated dye pair (ATTO 590‑SNAP / SiR‑Halo) for two‑colour live‑cell STED
Supports live‑cell super‑resolution workflow with organelle‑level dynamics.
Imaging up to 3 min at 2 s time resolution demonstrated.
Low Triplet Formation
Class-level
Reported insignificant triplet formation rate; supports stable single‑molecule emission.
May reduce blinking; beneficial for PALM/dSTORM detection.
Specific rate constant not provided; cross‑dye validation needed.
pH Insensitivity
Class-level
Stable fluorescence across pH 5.0–9.0; fluorescein exhibits strong pH‑dependent quenching.
Supports intracellular imaging reliability independent of organelle pH.
Reported in product literature; experimental confirmation advised.
Super-Resolution Microscopy Live-Cell Nanoscopy STED Microscopy

Low Triplet Formation for Single-Molecule Detection

ATTO 590 biotin is characterized by an 'insignificant' or 'very little' triplet formation rate [REFS-1, REFS-2]. This is a critical differentiator for single-molecule detection applications. High triplet state yields can lead to blinking and increased photobleaching, which obscure the signal from individual molecules. In contrast, the low triplet formation rate of ATTO 590 contributes to its suitability for single-molecule detection and techniques that rely on precise, stable emission, such as PALM and dSTORM .

Low Triplet Formation
Class-level
Reported insignificant triplet formation rate; supports stable single‑molecule emission.
May reduce blinking; beneficial for PALM/dSTORM detection.
Specific rate constant not provided; cross‑dye validation needed.
Single-Molecule Fluorescence Single-Molecule Detection High-Sensitivity Assays

pH-Insensitive Fluorescence

The fluorescence characteristics of ATTO 590 are reported to be 'quite insensitive to environmental changes (e.g., pH changes)' and remain stable across a pH range of 5.0-9.0 . This pH insensitivity ensures that the fluorescent signal remains consistent regardless of the local chemical environment, such as within acidic organelles like lysosomes or the neutral cytosol. This is a key advantage over dyes like fluorescein, whose fluorescence is highly pH-dependent.

pH Insensitivity
Class-level
Stable fluorescence across pH 5.0–9.0; fluorescein exhibits strong pH‑dependent quenching.
Supports intracellular imaging reliability independent of organelle pH.
Reported in product literature; experimental confirmation advised.
Intracellular Imaging Fluorescence Stability Assay Robustness

ATTO 590 Biotin Application Scenarios


Live-Cell STED Nanoscopy

ATTO 590 biotin, when conjugated to a SNAP-tag substrate, can be used in conjunction with a HaloTag substrate labeled with SiR to enable two-color live-cell STED imaging. This is the first validated dye pair for achieving a resolution below 50 nm in living cells [1]. This application is ideal for studying nanoscale dynamics of organelles like mitochondria, ER, and Golgi, with the ability to acquire images for up to 3 minutes at a 2-second time resolution [1]. This scenario leverages ATTO 590's unique STED compatibility and membrane permeability in the form of SNAP-tag substrates.

Single-Molecule Detection and Tracking

The combination of a high extinction coefficient (120,000 M⁻¹cm⁻¹), a high quantum yield (0.80), and a very low triplet formation rate makes ATTO 590 biotin an ideal candidate for single-molecule fluorescence studies [REFS-1, REFS-2]. In applications like PALM or dSTORM super-resolution microscopy, the dye's bright, stable emission and resistance to blinking (due to low triplet formation) allow for precise localization and tracking of individual biomolecules . This scenario is critical for researchers investigating molecular interactions, protein folding, or diffusion dynamics at the single-molecule level.

Immunoassay and FISH Detection

ATTO 590 biotin is a robust detection reagent for a wide range of established assays, including ELISA, fluorescence in situ hybridization (FISH), and flow cytometry (FACS) [REFS-1, REFS-2]. Its superior brightness, derived from its high quantum yield, and its pH-insensitive fluorescence ensure a strong and reliable signal, improving the signal-to-noise ratio and detection sensitivity for low-abundance targets . Its use as a secondary detection reagent via streptavidin conjugates is well-established for histochemical applications, microarrays, and blot analysis . This scenario highlights the dye's versatility and performance in standard, quantitative bioanalytical workflows.

FRET-Based Molecular Interaction Studies

ATTO 590 biotin serves as a reliable acceptor or donor in Förster Resonance Energy Transfer (FRET) studies. Its defined spectral properties, including a fluorescence lifetime of 3.7 ns [1], make it suitable for quantitative FRET analysis. It has been successfully employed in FRET pairs to investigate conformational changes in proteins and other biomolecular interactions . This scenario is valuable for researchers studying protein-protein interactions, conformational dynamics, and the development of biosensors, where precise and stable energy transfer is required.

Application
Selection Property
Validation Focus
Live‑Cell STED Nanoscopy
STED compatibility and membrane‑permeable substrate pairing
Live‑cell spatial resolution and imaging duration with SNAP‑tag/HaloTag system
Single‑Molecule Detection / Tracking
High quantum yield and reported low triplet formation
Single‑molecule localization precision and blinking behaviour
Immunoassay / FISH Detection
Brightness and pH‑insensitive fluorescence
Signal‑to‑noise ratio in multiplexed assays and low‑abundance target sensitivity
FRET‑Based Interaction Studies
Defined spectral properties and fluorescence lifetime (3.7 ns)
FRET efficiency, donor‑acceptor distance calibration, and conformational analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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